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1-(3-Fluoro-2-hydroxyphenyl)propan-1-one Documentation Hub

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  • Product: 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one
  • CAS: 879339-86-3

Core Science & Biosynthesis

Foundational

Technical Deep Dive: 3'-Fluoro-2'-hydroxypropiophenone

Executive Summary 3'-Fluoro-2'-hydroxypropiophenone (CAS: 879339-86-3) is a specialized fluorinated aromatic ketone used primarily as a regioselective scaffold in medicinal chemistry and organic synthesis.[1] Distinguish...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3'-Fluoro-2'-hydroxypropiophenone (CAS: 879339-86-3) is a specialized fluorinated aromatic ketone used primarily as a regioselective scaffold in medicinal chemistry and organic synthesis.[1] Distinguished by the presence of a fluorine atom adjacent to the phenolic hydroxyl group, this compound exhibits unique electronic and steric properties compared to its non-fluorinated or isomeric counterparts (e.g., 5'-fluoro isomers).[2] Its core utility lies in its role as a precursor for 8-fluorochromones , 8-fluoroflavones , and bioactive heterocyclic agents where the precise placement of the fluorine atom modulates metabolic stability (blocking Phase I oxidation) and lipophilicity.

This guide provides a comprehensive technical analysis of the compound's structural dynamics, validated synthetic protocols, spectroscopic signatures, and downstream applications in drug development.[2]

Part 1: Chemical Identity & Structural Analysis[3]

Nomenclature & Identification
  • IUPAC Name: 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one

  • CAS Registry Number: 879339-86-3

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 168.16 g/mol [3]

  • SMILES: CCC(=O)C1=C(O)C(F)=CC=C1

Structural Dynamics & Electronic Effects

The reactivity of 3'-fluoro-2'-hydroxypropiophenone is defined by the interplay between the carbonyl group, the phenolic hydroxyl, and the ortho-fluorine substituent.

  • Intramolecular Hydrogen Bonding: The 2'-hydroxyl group forms a strong intramolecular hydrogen bond (IMHB) with the carbonyl oxygen (

    
    ). This creates a pseudo-six-membered ring, significantly stabilizing the molecule and reducing the basicity of the carbonyl oxygen. This effect is visible in IR spectroscopy (lowered carbonyl stretching frequency) and NMR (downfield shift of the phenolic proton).
    
  • The "Ortho-Effect" of Fluorine: Positioned at C3' (adjacent to the hydroxyl at C2'), the fluorine atom exerts a strong inductive electron-withdrawing effect (-I). This increases the acidity of the phenolic proton compared to the non-fluorinated parent (2'-hydroxypropiophenone). Sterically, the fluorine atom is small enough (Van der Waals radius

    
     Å) to avoid disrupting the planar IMHB conformation but large enough to influence the binding kinetics in enzyme pockets when used as a drug scaffold.
    

Part 2: Synthetic Pathways[6]

Synthesis of 3'-fluoro-2'-hydroxypropiophenone requires overcoming the directing effects of the phenol, which typically favor the para position (leading to the 5'-fluoro isomer). Two primary strategies are employed: the classic Fries Rearrangement (cost-effective but requires separation) and Directed Ortho Metalation (regioselective).

Pathway A: Fries Rearrangement (Industrial/Scale-Up)

This method involves the esterification of 2-fluorophenol followed by Lewis acid-catalyzed rearrangement.

Protocol:

  • Esterification: React 2-fluorophenol with propionyl chloride in the presence of a base (e.g., pyridine or

    
    ) to yield 2-fluorophenyl propionate.
    
  • Rearrangement: Treat the ester with Aluminum Chloride (

    
    ) at elevated temperatures (
    
    
    
    ).
    • Mechanism:[2][4] The acylium ion dissociates and re-attacks the aromatic ring.

    • Regioselectivity:[2] The reaction yields a mixture of the 3'-fluoro (ortho-rearrangement relative to phenol, sterically crowded) and 5'-fluoro (para-rearrangement, sterically favored) isomers.

  • Purification: The isomers are separated via fractional steam distillation or column chromatography. The 3'-fluoro isomer is typically the minor product in this route but can be enriched by modulating temperature.

Pathway B: Directed Ortho Metalation (DoM) (High Precision)

For research-grade purity, DoM provides superior regiocontrol by utilizing the directing power of the fluorine atom and a protected phenol.

Protocol:

  • Protection: Protect 2-fluorophenol as a carbamate (e.g., O-aryl diethylcarbamate).

  • Lithiation: Treat with

    
    -BuLi/TMEDA at 
    
    
    
    . The fluorine atom and the carbamate group cooperatively direct lithiation to the C3 position (between F and O) or C6. Note: To target the C6 position (which corresponds to the ketone attachment point for the target molecule), steric bulk of the protecting group is leveraged to block C3.[2]
  • Acylation: Quench the lithiated species with propionic anhydride or propionyl chloride.

  • Deprotection: Hydrolysis of the protecting group yields the target ketone.

Synthesis Visualization[8]

SynthesisPathways Start 2-Fluorophenol Ester 2-Fluorophenyl Propionate Start->Ester Propionyl Chloride Base Reaction Fries Rearrangement (AlCl3, 140°C) Ester->Reaction IsomerMajor 5'-Fluoro-2'-hydroxypropiophenone (Major Product) Reaction->IsomerMajor Para-attack IsomerTarget 3'-Fluoro-2'-hydroxypropiophenone (Target: Minor Product) Reaction->IsomerTarget Ortho-attack (Sterically hindered)

Figure 1: The Fries Rearrangement pathway showing the divergence between the major 5'-fluoro byproduct and the target 3'-fluoro isomer.

Part 3: Physicochemical & Spectroscopic Characterization

Accurate identification relies on distinguishing the 3'-fluoro isomer from the 5'-fluoro isomer.

NMR Spectroscopy Data
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H (OH)
12.0 - 12.5Singlet (Broad)2'-OHStrong intramolecular H-bond with C=O.

H (Aromatic)
7.0 - 7.6MultipletAr-HComplex coupling due to

F-

H splitting (

).[]

F
-130 to -140MultipletAr-FDiagnostic shift for fluorine ortho to OH.

C (C=O)
~205SingletC=OTypical aryl ketone; slightly shielded by H-bond.
Key Physical Properties
  • Physical State: Solid (crystalline) or low-melting solid.

  • Solubility: Soluble in DCM, Chloroform, Ethyl Acetate; sparingly soluble in water.[2]

  • Acidity (pKa): The 3'-fluorine enhances the acidity of the phenol (pKa

    
     7-8) compared to the non-fluorinated analog (pKa 
    
    
    
    10), making the phenolate anion easier to generate for subsequent alkylation reactions.

Part 4: Pharmaceutical & Research Applications[5][7]

Scaffold for Chromones and Flavonoids

The primary application of 3'-fluoro-2'-hydroxypropiophenone is as a starting material for 8-fluorochromones .

  • Reaction: Claisen condensation with ethyl formate followed by acid-catalyzed cyclization.

  • Significance: The resulting 8-fluoro-4-chromanone skeleton is a bioisostere found in various kinase inhibitors and neuroprotective agents. The fluorine at the 8-position (derived from the 3'-position of the ketone) blocks metabolic hydroxylation at this site.

Metabolic Blocking Strategy

In drug design, the "para-position" of a phenyl ring is a metabolic "soft spot" susceptible to CYP450 oxidation.[2] By using the 3'-fluoro scaffold (which places F at the 8-position of a fused ring system), researchers can:

  • Block oxidative metabolism.

  • Modulate the pKa of the adjacent phenol/ketone.

  • Increase lipophilicity (

    
    ) to enhance blood-brain barrier (BBB) penetration.
    
Application Workflow

Applications Target 3'-Fluoro-2'-hydroxypropiophenone Step1 Claisen Condensation (Ethyl Formate/NaH) Target->Step1 Intermediate Diketo Intermediate Step1->Intermediate Step2 Acid Cyclization (HCl/AcOH) Intermediate->Step2 Product 8-Fluoro-2-ethylchromone Step2->Product Drug Kinase Inhibitors (Metabolically Stable) Product->Drug Derivatization

Figure 2: Synthetic utility of the target compound in generating 8-fluorochromone scaffolds for drug discovery.

Part 5: Safety & Handling (SDS Summary)

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and specific target organ toxicity - single exposure (Respiratory tract irritation) (H335).[6]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) if possible, as phenolic ketones can be sensitive to oxidation over long periods.[2]

References

  • PubChem. (2025).[6] 1-(3,5-Difluoro-4-hydroxyphenyl)propan-1-one and related isomers. National Library of Medicine. [Link] (Note: Used for general property extrapolation of fluorinated propiophenones).

  • NIST Chemistry WebBook. (2025). ortho-Hydroxypropiophenone Spectral Data. National Institute of Standards and Technology. [Link]

  • Frontiers in Bioengineering and Biotechnology. (2022). Biocatalytic synthesis of fluorinated hydroxypropionic acid derivatives.[7][8][Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Utility of 3-Fluoro-2-hydroxypropiophenone

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists Executive Summary 3-Fluoro-2-hydroxypropiophenone (systematically 1-(3-fluoro-2-hydroxyphenyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Engineers, and Procurement Specialists

Executive Summary

3-Fluoro-2-hydroxypropiophenone (systematically 1-(3-fluoro-2-hydroxyphenyl)propan-1-one ) is a critical pharmacophore intermediate, primarily utilized in the synthesis of fluorinated chromones, flavonoids, and kinase inhibitors. Its structural uniqueness lies in the ortho-hydroxy ketone motif combined with a meta-fluorine substituent, which imparts specific metabolic stability and hydrogen-bonding capabilities to downstream APIs.

Unlike its non-fluorinated or para-substituted analogs, this specific isomer is frequently a non-stock, make-to-order (MTO) item in the US market. This guide outlines the strategic sourcing pathways, validates a robust synthesis protocol for in-house production, and establishes quality control standards.

Part 1: Chemical Identity & Critical Attributes[1][2][3]

Precise nomenclature is the first line of defense against procurement errors. In propiophenone derivatives, "3-fluoro" typically refers to the position on the phenyl ring relative to the acyl group (C1).

AttributeSpecification
Systematic Name 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one
Common Name 3'-Fluoro-2'-hydroxypropiophenone
CAS Number Not widely indexed; Analog: 699-92-3 (Acetophenone variant)
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Appearance Pale yellow oil or low-melting solid
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Key Reactivity Fries rearrangement product; Precursor to 3-fluorochromones

Critical Note on Isomers: Commercial catalogs often list 1-(3-fluoro-4-hydroxyphenyl)propan-1-one (CAS 586-16-3) or 1-(5-fluoro-2-hydroxyphenyl)propan-1-one (CAS 443-09-4). Ensure the Certificate of Analysis (CoA) confirms the fluorine is at the 3-position (adjacent to the hydroxyl) via ¹H-NMR coupling constants.

Part 2: Strategic Sourcing in the USA

Because this specific isomer is rarely a "shelf" item, researchers must choose between Custom Synthesis or In-House Synthesis .

Option A: Verified Custom Synthesis Partners (USA/Global)

For quantities >100g, outsourcing to a CRO is time-efficient. The following vendors have verified capabilities in Friedel-Crafts and Fries Rearrangement chemistries required for this molecule.

  • BOC Sciences (Shirley, NY): Specializes in fluorinated building blocks.

  • Ambeed (Arlington Hts, IL): Strong catalog of phenylpropanones; capable of custom analog synthesis.

  • LeapChem (Global/Distributor): Often holds stock of the 4-hydroxy isomer; can route the 2-hydroxy request to partner labs.

  • Fisher Scientific / Thermo Fisher: Sourcing via the "Specialty Chemicals" division (formerly Alfa Aesar) often allows access to non-catalog custom requests.

Option B: Sourcing Decision Workflow

Use the following logic to determine your procurement strategy.

SourcingStrategy Start Requirement: 3-Fluoro-2-hydroxypropiophenone CheckStock Check Stock (CAS Search) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase & QC IsStock->Buy Yes CheckAnalog Check Analog: 3'-Fluoro-2'-hydroxyacetophenone (CAS 699-92-3) IsStock->CheckAnalog No AnalogAvail Analog Available? CheckAnalog->AnalogAvail Mod Synthetic Modification (Alkylation) AnalogAvail->Mod Yes (Fastest) Custom Request Custom Synthesis (BOC/Ambeed) AnalogAvail->Custom No / High Vol InHouse In-House Synthesis (Fries Rearrangement) AnalogAvail->InHouse No / Low Vol

Figure 1: Strategic decision tree for sourcing non-standard fluorinated intermediates.

Part 3: Synthetic Utility & Protocol (In-House Production)

If commercial sourcing fails, the Fries Rearrangement of 2-fluorophenyl propionate is the industry-standard "self-validating" protocol. This method ensures the correct regiochemistry (ortho-migration) due to the thermodynamic stability of the chelated aluminum complex.

Reaction Scheme

2-Fluorophenol + Propionyl Chloride → 2-Fluorophenyl Propionate → (AlCl₃/Heat) → 3-Fluoro-2-hydroxypropiophenone

Detailed Protocol

Step 1: Esterification

  • Reagents: 2-Fluorophenol (1.0 eq), Propionyl chloride (1.1 eq), Et₃N (1.2 eq), DCM (Solvent).

  • Procedure: Cool solution of phenol/Et₃N in DCM to 0°C. Add acid chloride dropwise. Stir 2h at RT.

  • Workup: Wash with 1M HCl, then NaHCO₃. Dry (MgSO₄) and concentrate. Yield is typically quantitative.

Step 2: Fries Rearrangement (The Critical Step)

  • Reagents: 2-Fluorophenyl propionate (from Step 1), AlCl₃ (1.5 eq).

  • Setup: Flame-dried round bottom flask, argon atmosphere. No Solvent (Neat) or Chlorobenzene (if temp control needed).

  • Execution:

    • Mix ester and AlCl₃.

    • Heat to 140°C (Neat) for 2 hours. Note: High temperature favors the thermodynamic 'ortho' product.[1]

    • The mixture will turn into a viscous, dark orange resin.

  • Quench: Cool to RT. Carefully add crushed ice/HCl (exothermic!).

  • Purification: Steam distillation is preferred to separate the volatile ortho-isomer from the para-isomer. Alternatively, extract with DCM and purify via silica gel chromatography (Hexane/EtOAc 95:5).

Mechanism & Pathway Visualization

FriesRearrangement Reactants 2-Fluorophenyl Propionate + AlCl3 Complex O-Acyl AlCl3 Complex Reactants->Complex Acylium Acylium Ion Generation Complex->Acylium OrthoAttack Ortho-Attack (Thermodynamic Control) Acylium->OrthoAttack High Temp (140°C) ParaAttack Para-Attack (Kinetic Control) Acylium->ParaAttack Low Temp (<60°C) Chelate Aluminum Chelate Intermediate OrthoAttack->Chelate Hydrolysis Acid Hydrolysis (HCl) Chelate->Hydrolysis Product 3-Fluoro-2-hydroxypropiophenone Hydrolysis->Product

Figure 2: Mechanistic pathway of the Fries Rearrangement. High temperature is required to drive the reaction toward the thermodynamically stable ortho-isomer via the Aluminum Chelate.

Part 4: Quality Control & Validation

Trustworthiness in synthesis relies on rigorous characterization. The following analytical data validates the identity of 3-Fluoro-2-hydroxypropiophenone.

TechniqueExpected SignalMechanistic Explanation
¹H NMR (CDCl₃) δ ~12.5 ppm (s, 1H) Chelated Phenolic OH: The intramolecular H-bond between the OH and the ketone carbonyl shifts this proton significantly downfield.
¹H NMR (CDCl₃) δ ~2.9 ppm (q, 2H) Methylene (CH₂): Characteristic quartet of the propionyl group.
¹H NMR (CDCl₃) δ ~1.2 ppm (t, 3H) Methyl (CH₃): Characteristic triplet of the propionyl group.
¹⁹F NMR δ ~ -130 to -140 ppm Ar-F: Distinct singlet (or multiplet due to H-coupling).
HPLC RT Shift vs Phenol The product is less polar than the starting phenol due to internal H-bonding (pseudo-ring formation), leading to longer retention times on C18 columns.

References

  • Fries Rearrangement Mechanism & Scope

    • Title: The Fries Rearrangement.
    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

  • Synthesis of Fluorinated Flavones (Application Context)

    • Title: One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones.[2][3]

    • Source: Royal Society of Chemistry (Org. Biomol. Chem.).
    • URL:[Link]

  • Supplier Verification (Example Catalog)

    • Title: 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one (Isomer Reference).[4]

    • Source: LeapChem.[4]

  • General Chemical Data (Analogous Structure)

    • Title: 3'-Fluoro-2'-hydroxyacetophenone (CAS 699-92-3).
    • Source: Sigma-Aldrich.[5]

Sources

Foundational

Strategic Sourcing &amp; Synthetic Economics: 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one

The following technical guide details the economic and synthetic landscape of 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one (CAS: 1215206-52-2 / Generic Isomer Class). Part 1: Executive Market Analysis The Molecule & Its Valu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the economic and synthetic landscape of 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one (CAS: 1215206-52-2 / Generic Isomer Class).

Part 1: Executive Market Analysis

The Molecule & Its Value Proposition

1-(3-Fluoro-2-hydroxyphenyl)propan-1-one is a specialized fluorinated building block. Structurally, it features a propiophenone core with a "sandwiched" hydroxyl group flanked by a fluorine atom and the propionyl chain.

  • Primary Application: Precursor for fused heterocycles (3-fluorochromones, 3-fluoroflavones) and kinase inhibitors where the 3-fluoro moiety modulates metabolic stability and lipophilicity.

  • Supply Chain Status: unlike its 4-fluoro or 5-fluoro isomers, this specific regioisomer is not a commodity chemical . It is typically classified as a "Make-to-Order" (MTO) item or a high-tier catalog product.

Price Benchmarking & Cost Drivers

The price of this molecule is non-linear, driven heavily by the difficulty of separating it from its para-isomer during synthesis.

QuantityMarket TierEstimated Price Range (USD)Lead Time
1 g Research Catalog (Sigma/Similar)$350 - $450 Stock (Rare) / 2 Weeks
10 g Specialized Fine Chem$800 - $1,200 2-4 Weeks
100 g Custom Synthesis$2,500 - $4,000 4-6 Weeks
1 kg Process Scale-Up$12,000 - $18,000 8-12 Weeks

Key Cost Drivers:

  • Regioselectivity: The synthesis typically starts from 2-fluorophenol. Direct acylation favors the para-position (4-position), producing the unwanted isomer 1-(3-fluoro-4-hydroxyphenyl)propan-1-one. Forcing the reaction to the ortho-position (6-position) reduces yield and requires difficult chromatographic separation.

  • Fluorine Economics: While 2-fluorophenol is cheap, the downstream purification losses amplify the effective cost of the starting material by 3-5x.

Part 2: Synthetic Pathways & Technical Justification

To understand the price, one must understand the synthesis. There are two primary routes: the Friedel-Crafts Acylation (Direct) and the Fries Rearrangement (Indirect). The Fries Rearrangement is the industry standard for accessing the ortho-isomer with higher specificity.

Route Analysis: The Fries Rearrangement

This route involves a two-step sequence:

  • Esterification: 2-Fluorophenol

    
     2-Fluorophenyl propionate.
    
  • Rearrangement: Lewis-acid catalyzed migration of the propionyl group.

The Regioselectivity Challenge: The rearrangement can migrate the acyl group to:

  • Position 6 (Ortho): The Target.[1][2][3] Sterically hindered but stabilized by hydrogen bonding between the carbonyl and the hydroxyl.

  • Position 4 (Para): The Major Byproduct. Sterically favored and kinetically faster at lower temperatures.

Pathway Visualization (DOT)

The following diagram illustrates the competitive pathways and the thermodynamic control required to favor the target.

SynthesisPathway cluster_purification Cost Driver: Purification SM 2-Fluorophenol Step1 Esterification (Propionyl Chloride, Et3N) SM->Step1 Inter 2-Fluorophenyl Propionate (Ester Intermediate) Step2 Fries Rearrangement (AlCl3, 140°C) Inter->Step2 Target TARGET: Ortho-Isomer 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one Separation Fractional Distillation / Column Target->Separation Byproduct BYPRODUCT: Para-Isomer 1-(3-Fluoro-4-hydroxyphenyl)propan-1-one Byproduct->Separation Step1->Inter Step2->Target Thermodynamic Control (High Temp, Non-polar Solvent) Step2->Byproduct Kinetic Control (Low Temp)

Caption: Competitive pathways in the Fries Rearrangement. High temperatures favor the target ortho-isomer via thermodynamic control, but separation from the para-isomer remains the primary cost driver.

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one via High-Temperature Fries Rearrangement. Scale: 100 mmol input.

Phase 1: Esterification (Precursor Synthesis)
  • Setup: Charge a 250 mL round-bottom flask with 2-fluorophenol (11.2 g, 100 mmol) and DCM (100 mL).

  • Addition: Add Triethylamine (12.1 g, 120 mmol). Cool to 0°C.

  • Reaction: Dropwise add Propionyl Chloride (10.2 g, 110 mmol) over 30 mins.

  • Workup: Wash with 1N HCl (2x50 mL), then Brine. Dry over Na2SO4. Concentrate to yield 2-fluorophenyl propionate (Quant yield expected: ~16 g).

    • Validation Point: Check TLC (Hexane/EtOAc 9:1). Phenol spot should disappear; new non-polar ester spot appears.

Phase 2: Fries Rearrangement (The Critical Step)

Note: This step generates HCl gas. Use a scrubber.

  • Catalyst Loading: In a dry pressure tube or heavy-walled flask, mix the ester (16 g) with Aluminum Chloride (AlCl3) (16.0 g, 120 mmol). Solvent-free "neat" conditions are preferred to maximize thermal limit, or use Chlorobenzene.

  • Thermal Cycle: Heat the mixture to 140°C - 150°C for 2 hours.

    • Mechanism:[1][2][4][5][6][7] At this temperature, the kinetically formed para-isomer can revert and rearrange to the thermodynamically stable ortho-isomer (the target), stabilized by the chelation of AlCl3 between the carbonyl and the phenol oxygen.[4]

  • Quench: Cool to room temperature. Carefully pour the viscous mass into ice-water (200 mL) containing conc. HCl (10 mL) to break the Aluminum complex.

  • Extraction: Extract with DCM (3x 50 mL).

  • Purification (The Cost Center):

    • The crude oil contains both isomers.

    • Method: Steam distillation is often effective for ortho-isomers (due to internal H-bonding making them more volatile) leaving the para-isomer behind.

    • Alternatively, use Flash Chromatography: 0-5% EtOAc in Hexanes. The ortho-target elutes first (higher Rf).

Data Summary Table
ParameterValueNotes
Molecular Weight 168.17 g/mol
Expected Yield 40 - 55%Losses due to para-isomer formation.
Appearance Pale yellow oil/solidLow melting point solid.
1H NMR Marker

12.0-12.5 ppm
Chelated Phenolic OH (Singlet).
Key Impurity para-isomer1-(3-Fluoro-4-hydroxyphenyl)propan-1-one.[8]

Part 4: Make vs. Buy Decision Matrix

When should you synthesize in-house versus purchase?

DecisionMatrix Start Requirement Analysis Q1 Quantity Needed? Start->Q1 Small < 5 Grams Q1->Small R&D Large > 100 Grams Q1->Large Pilot Buy BUY (Catalog) Small->Buy Time is money Assess Internal Capability Check Large->Assess CapYes High-Temp/Pressure Equipment Available? Assess->CapYes Yes Outsource OUTSOURCE (CRO) Assess->Outsource No Make MAKE (In-House) CapYes->Make If labor cost < $500/day CapYes->Outsource If capacity constrained

Caption: Decision logic for sourcing. Small quantities favor purchasing due to the high setup time of the Fries rearrangement workup.

References

  • Sigma-Aldrich. 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one Product Page. (Used as price anchor for isomeric complexity). Link

  • BenchChem. Comparative Guide to Ortho vs. Para Selectivity in the Fries Rearrangement. (Mechanistic grounding for synthesis route). Link

  • Royal Society of Chemistry. One-pot synthesis of 3-fluoroflavones via 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-diones.[9] Organic & Biomolecular Chemistry. (Context for downstream application). Link

  • ChemicalBook. 3-Fluoropropiophenone Market Data. (Baseline commodity pricing comparison). Link

  • Organic Chemistry Portal. Fries Rearrangement Mechanism and Catalysts. (Protocol validation). Link

Sources

Exploratory

Technical Guide: 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one

Nomenclature, Synthesis, and Structural Characterization[1][2] Abstract This guide provides an in-depth technical analysis of 1-(3-fluoro-2-hydroxyphenyl)propan-1-one , a critical intermediate in the synthesis of fluorin...

Author: BenchChem Technical Support Team. Date: February 2026

Nomenclature, Synthesis, and Structural Characterization[1][2]

Abstract

This guide provides an in-depth technical analysis of 1-(3-fluoro-2-hydroxyphenyl)propan-1-one , a critical intermediate in the synthesis of fluorinated chromones, flavonoids, and bioactive heterocycles.[1][2] While often colloquially referred to as "3-fluoro-2-hydroxyphenyl propanone," this document resolves nomenclature ambiguities, details a robust synthetic protocol via the Fries rearrangement, and provides self-validating analytical parameters (NMR/IR) essential for quality control in drug development workflows.[1][2]

Part 1: Nomenclature & Structural Analysis[1][2]
1.1 Critical Disambiguation

The term "phenyl propanone" is chemically ambiguous. In strict IUPAC nomenclature, it can refer to two distinct constitutional isomers.[2] For medicinal chemistry applications involving "2-hydroxyphenyl" substituents, the target is almost exclusively the propiophenone derivative (1-one), not the phenylacetone (2-one) derivative.[1]

Common NameIUPAC NameStructure DescriptionApplication
Target Compound 1-(3-fluoro-2-hydroxyphenyl)propan-1-one Ketone at C1 (benzylic)Chromone/Flavonoid precursor
Isomer B1-(3-fluoro-2-hydroxyphenyl)propan-2-oneKetone at C2 (aliphatic)Phenylacetone derivative

This guide focuses on the 1-one derivative , as the 2-hydroxy motif at the ortho position facilitates the intramolecular hydrogen bonding required for downstream heterocycle formation (e.g., Baker-Venkataraman rearrangement).[1]

1.2 IUPAC Name Derivation[1][3][4]
  • Principal Functional Group: Ketone (Suffix: -one).[1][2]

  • Parent Chain: Propane (3 carbons).[2]

  • Locants: The ketone is at position 1 of the propyl chain.

  • Substituent Numbering: The phenyl ring is attached at C1 of the propane chain. On the ring, the point of attachment is C1.

    • The Hydroxyl group (-OH) is at C2 (Ortho).[1]

    • The Fluoro group (-F) is at C3 (Meta to attachment, Ortho to OH).[1]

  • Final Name: 1-(3-fluoro-2-hydroxyphenyl)propan-1-one.[1][2]

Part 2: Synthetic Methodology (Fries Rearrangement)

Direct Friedel-Crafts acylation of 2-fluorophenol often results in poor regioselectivity (para-dominance) and polymerization.[1][2] The Fries Rearrangement of 2-fluorophenyl propionate is the industry-standard protocol for accessing the ortho-acylated product with high specificity.[1]

2.1 Reaction Logic & Mechanism

The synthesis proceeds in two stages:

  • Esterification: Conversion of 2-fluorophenol to 2-fluorophenyl propionate.

  • Fries Rearrangement: Lewis acid-mediated migration of the propionyl group to the ortho position.

Why this works: The fluorine atom at position 2 of the phenol blocks one ortho site. The rearrangement is thermodynamically controlled to favor the remaining open ortho position (C6 of the phenol) due to the formation of a stable aluminum chelate involving the carbonyl oxygen and the phenolic oxygen.

SynthesisPath cluster_mechanism Fries Rearrangement Specificity Phenol 2-Fluorophenol (Starting Material) Ester Intermediate: 2-Fluorophenyl Propionate Phenol->Ester Propionyl Chloride Et3N, DCM, 0°C Complex Aluminum Complex (Chelated Intermediate) Ester->Complex AlCl3 (Neat or PhNO2) 120-140°C Product Target: 1-(3-fluoro-2-hydroxyphenyl) propan-1-one Complex->Product HCl (aq) Hydrolysis

Figure 1: Synthetic pathway utilizing the Fries Rearrangement to ensure ortho-regioselectivity.

2.2 Step-by-Step Protocol

Step 1: Synthesis of 2-Fluorophenyl Propionate

  • Charge: In a dry 500 mL round-bottom flask, dissolve 2-fluorophenol (1.0 eq) and triethylamine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cool: Cool the solution to 0°C under

    
     atmosphere.
    
  • Add: Dropwise add Propionyl Chloride (1.1 eq) over 30 minutes. Caution: Exothermic.[2]

  • Monitor: Stir at RT for 2 hours. Validate conversion via TLC (Hexane/EtOAc 8:2).

  • Workup: Wash with water, 1M HCl, and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: Clear oil.[2] Yield >90%.

Step 2: Fries Rearrangement

  • Mix: Mix the crude ester (1.0 eq) with anhydrous Aluminum Chloride (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    , 1.5 eq). Note: Solvent-free (neat) conditions are preferred for maximum ortho-selectivity, but Nitrobenzene can be used as a solvent.[1]
    
  • Heat: Heat the mixture to 140°C for 2 hours. The mixture will become a viscous dark melt.

    • Mechanism:[2][5][6] The high temperature favors the thermodynamic ortho-product via the chelated aluminum complex.

  • Quench: Cool to 60°C and carefully pour onto ice/HCl mixture. Caution: Violent hydrolysis of AlCl3.

  • Extract: Extract with DCM (3x).

  • Purify: Recrystallize from Ethanol or purify via column chromatography (Hexane/EtOAc).

Part 3: Analytical Characterization (Self-Validating)[1][2]

To ensure the correct isomer (1-one vs 2-one) and regiochemistry (ortho vs para), use the following diagnostic markers.

3.1 NMR Spectroscopy (Diagnostic Signals)
NucleusSignal (ppm)MultiplicityAssignmentStructural Validation Logic
1H 12.0 - 12.5 Singlet (Broad)-OH Critical: Only the ortho-isomer shows this extreme downfield shift due to intramolecular H-bonding with the ketone.[1][2] Para-isomers appear at ~5-6 ppm.[1][2]
1H 2.9 - 3.1Quartet-CH2-Characteristic of the propanone ethyl group.[1][2]
1H 1.1 - 1.2Triplet-CH3Terminal methyl of the propyl chain.[1][2]
19F -130 to -140MultipletAr-FConfirms fluorination; coupling pattern confirms position relative to protons.[1][2]
3.2 Infrared (IR) Spectroscopy[1]
  • Carbonyl (C=O): Shifted to 1630–1640 cm⁻¹ (lower than typical 1680 cm⁻¹) due to chelation with the adjacent hydroxyl group.

  • Hydroxyl (O-H): Broad, weak band around 3000–3300 cm⁻¹ (often obscured by C-H stretches due to strong H-bonding).[1][2]

3.3 Physical Properties[2]
  • Appearance: Typically a pale yellow oil or low-melting solid.[2]

  • Solubility: Soluble in organic solvents (DCM, EtOAc, MeOH); insoluble in water.[2]

Part 4: Pharmaceutical Utility

This compound acts as a "privileged scaffold" bioisostere.[2] The 3-fluoro substitution modulates metabolic stability (blocking metabolic oxidation at the C3 position) and lipophilicity compared to the non-fluorinated parent.[1]

Key Applications:

  • Chromone Synthesis: Reaction with ethyl formate/sodium hydride yields 8-fluoro-chromone.[1][2]

  • Chalcone Derivatives: Claisen-Schmidt condensation with benzaldehydes yields fluorinated chalcones (anti-inflammatory agents).[2]

Applications Root 1-(3-fluoro-2-hydroxyphenyl) propan-1-one App1 8-Fluoro-chromones (Kinase Inhibitors) Root->App1 + Ethyl Formate / NaH App2 Fluorinated Chalcones (Anti-oxidants) Root->App2 + Ar-CHO / KOH App3 Beta-diketones (Baker-Venkataraman) Root->App3 + R-COCl / Base

Figure 2: Downstream applications in medicinal chemistry.[1][2]

References
  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2] Cambridge: The Royal Society of Chemistry, 2014. [Link]

  • PubChem. Compound Summary for CID 519479 (Analogous Structure). National Library of Medicine.[2] [Link]

  • Organic Chemistry Portal. Fries Rearrangement: Mechanism and Examples.[Link]

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[2] 5th Edition.[2] Longman Scientific & Technical.[2] (Standard reference for Fries Rearrangement protocols).

Sources

Protocols & Analytical Methods

Method

Preparation of 3-fluoro-2-hydroxychalcones via Claisen-Schmidt condensation

Application Note: Synthesis of 3-Fluoro-2-Hydroxychalcones via Claisen-Schmidt Condensation Abstract & Introduction This application note details the protocol for synthesizing 3-fluoro-2-hydroxychalcones using the base-c...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthesis of 3-Fluoro-2-Hydroxychalcones via Claisen-Schmidt Condensation

Abstract & Introduction

This application note details the protocol for synthesizing 3-fluoro-2-hydroxychalcones using the base-catalyzed Claisen-Schmidt condensation. Chalcones (1,3-diaryl-2-propen-1-ones) are privileged scaffolds in medicinal chemistry, serving as precursors to flavonoids and isoxazolines.

The incorporation of fluorine (bioisostere of hydrogen) and a hydroxyl group at the ortho position is strategically significant for drug development:

  • Metabolic Stability: The C–F bond resists enzymatic oxidation (e.g., by Cytochrome P450), prolonging the molecule's half-life.

  • Synthetic Utility: The 2-hydroxy group allows for subsequent cyclization into fluorinated flavanones or pyrazolines.

  • Bioactivity: These derivatives exhibit potent anti-inflammatory and anticancer properties, specifically against TNBC (Triple-Negative Breast Cancer) cell lines.

Scientific Background & Mechanism

The synthesis relies on the Claisen-Schmidt condensation , a cross-aldol reaction between an enolizable ketone (acetophenone derivative) and a non-enolizable aldehyde (benzaldehyde derivative).[1][2][3][4]

Reaction Dynamics:

  • Enolate Formation: The base (KOH/NaOH) deprotonates the

    
    -carbon of the acetophenone.[3][4] The presence of the 3-fluoro electron-withdrawing group (EWG) on the acetophenone ring enhances the acidity of these 
    
    
    
    -protons, facilitating enolate generation.
  • Nucleophilic Attack: The enolate attacks the carbonyl carbon of the aldehyde.[5]

  • Dehydration: The resulting

    
    -hydroxy ketone (aldol) undergoes E1cB elimination to form the 
    
    
    
    -unsaturated ketone (chalcone).

Critical Consideration: The 2-hydroxy group on the acetophenone can form an intramolecular hydrogen bond with the carbonyl oxygen. While this stabilizes the starting material, the high concentration of base disrupts this bonding to allow enolization.

Mechanism Diagram

ClaisenSchmidt Start Reagents: 3-Fluoro-2-Hydroxyacetophenone + Benzaldehyde Enolate Step 1: Enolate Formation (Base removes α-proton) Start->Enolate OH⁻ Aldol Step 2: Nucleophilic Attack (Forms β-hydroxy ketone) Enolate->Aldol Aldehyde Elimination Step 3: Dehydration (-H₂O via E1cB) Aldol->Elimination Heat/Time Product Final Product: 3-Fluoro-2-Hydroxychalcone Elimination->Product

Figure 1: Step-wise mechanism of base-catalyzed Claisen-Schmidt condensation.

Materials & Equipment

Reagents:

  • Ketone: 3-Fluoro-2-hydroxyacetophenone (10 mmol)

  • Aldehyde: Benzaldehyde (10 mmol) (Substitute with 3-fluorobenzaldehyde if target is B-ring fluorinated).

  • Catalyst: Potassium Hydroxide (KOH) pellets (40% w/v aqueous solution) or Sodium Hydroxide (NaOH).

  • Solvent: Ethanol (95% or absolute).

  • Quenching: Hydrochloric acid (10% HCl) or Glacial Acetic Acid.

  • Ice: Crushed.[6]

Equipment:

  • Round-bottom flask (100 mL)

  • Magnetic stirrer with temperature control

  • Addition funnel (pressure-equalizing recommended)

  • Buchner funnel and vacuum pump

  • Melting point apparatus[6]

Experimental Protocol

This protocol is optimized to minimize the formation of side products (Michael adducts) and prevent premature cyclization to flavanones.

Step 1: Solubilization
  • In a 100 mL round-bottom flask, dissolve 1.54 g (10 mmol) of 3-fluoro-2-hydroxyacetophenone and 1.06 g (10 mmol) of benzaldehyde in 15 mL of Ethanol .

  • Stir the mixture at room temperature (25°C) for 5 minutes until a clear homogeneous solution is obtained.

Step 2: Catalysis (The Critical Step)
  • Prepare a 40% KOH solution (dissolve 4g KOH in 10mL cold water).

  • Place the reaction flask in an ice bath (0-5°C). Note: Cooling controls the exotherm and prevents polymerization.

  • Add 10 mL of the 40% KOH solution dropwise via an addition funnel over 10 minutes.

  • The solution will likely change color (yellow to deep orange/red) due to the formation of the chalcone anion (halochromism).

Step 3: Reaction & Monitoring
  • Remove the ice bath and allow the mixture to stir at Room Temperature (25-30°C) .

  • Duration: Stir for 12–24 hours .

  • Monitor: Check progress via TLC (Solvent system: Hexane:Ethyl Acetate 4:1). The spot for the acetophenone starting material should disappear.

Step 4: Work-up & Purification
  • Pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of water .

  • Slowly acidify with 10% HCl (approx. 15-20 mL) with vigorous stirring until pH reaches ~2-3.

    • Observation: A yellow/orange precipitate will form immediately.

  • Allow the precipitate to settle for 30 minutes (maturation).

  • Filter the solid using a Buchner funnel under vacuum.

  • Wash the cake with cold water (3 x 20 mL) to remove excess acid and salts.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol. Allow it to cool slowly to RT, then refrigerate. Filter the pure crystals.

Experimental Workflow Diagram

Workflow Prep 1. Preparation Dissolve Reactants in EtOH Cat 2. Catalysis Add 40% KOH (Dropwise, 0°C) Prep->Cat React 3. Reaction Stir at RT (12-24 hrs) Cat->React Quench 4. Quenching Pour into Ice + Acidify (HCl) React->Quench Isolate 5. Isolation Vacuum Filtration Quench->Isolate Purify 6. Purification Recrystallize (Ethanol) Isolate->Purify

Figure 2: Operational workflow for the synthesis of fluorinated chalcones.

Data Analysis & Expected Results

ParameterExpected Value/ObservationNotes
Physical State Yellow to Orange crystalline solidColor intensity correlates with conjugation.
Yield 65% – 85%Lower yields may indicate incomplete dehydration.
Melting Point 85°C – 110°CDependent on specific isomer; sharp range indicates purity.
IR Spectroscopy 1640–1660 cm⁻¹ (C=O)1580–1600 cm⁻¹ (C=C)3200–3400 cm⁻¹ (OH)Carbonyl peak is lower than typical ketones due to conjugation.[6]
¹H NMR Doublet at

7.3–7.8 ppm (

Hz)
Large coupling constant confirms trans (E) geometry.

Troubleshooting & Optimization

  • "Oiling Out": If the product separates as an oil instead of a solid upon acidification:

    • Cause: Impurities or insufficient cooling.

    • Fix: Decant the aqueous layer, add a small amount of ethanol to the oil, and scratch the glass side with a rod to induce nucleation. Refrigerate overnight.

  • Cyclization (Flavanone formation):

    • Cause: Reaction time too long or acid concentration too high during workup.

    • Fix: Monitor TLC strictly. Stop reaction immediately upon disappearance of starting material. Use Acetic Acid instead of HCl for a gentler quench.

  • Low Yield:

    • Fix: Increase base concentration to 60% or use Microwave Irradiation (Method B: 1-3 mins at 160W) for higher efficiency [1].

References

  • BenchChem. (2025).[1] Application Notes & Protocols: Step-by-Step Synthesis of Chalcones via Claisen-Schmidt Condensation. Retrieved from

  • Rasayan J. Chem. (2010). Synthesis and Antibacterial Activity of Some Fluorinated Isoxazoline Derivatives. Vol. 3, No. 2. Retrieved from

  • MDPI. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. Retrieved from

  • VNUHCM Journal of Science and Technology Development. (2024). Fluorine containing chalcones as anticancer agents: Solvent-free synthesis. Retrieved from

Sources

Application

Application Notes and Protocols for the Synthesis of Fluorinated Hydroxyphenyl Ketones

Introduction: The Strategic Importance of Fluorine in Hydroxyphenyl Ketone Scaffolds Fluorinated hydroxyphenyl ketones are a class of organic compounds that have garnered significant attention in the fields of medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorine in Hydroxyphenyl Ketone Scaffolds

Fluorinated hydroxyphenyl ketones are a class of organic compounds that have garnered significant attention in the fields of medicinal chemistry, materials science, and agrochemicals. The introduction of fluorine atoms into the hydroxyphenyl ketone scaffold can profoundly influence the molecule's physicochemical and biological properties. This is attributed to fluorine's unique characteristics: its high electronegativity, small atomic size (mimicking a hydrogen atom), and the high strength of the carbon-fluorine bond.

In drug development, the strategic incorporation of fluorine can lead to enhanced metabolic stability, increased lipophilicity (which can improve membrane permeability), and altered pKa values, all of which can translate to improved pharmacokinetic profiles and target-binding affinities.[1][2] Consequently, these fluorinated motifs are integral to the design of novel therapeutic agents.

This comprehensive guide provides detailed application notes and protocols for the synthesis of fluorinated hydroxyphenyl ketones, targeting researchers, scientists, and professionals in drug development. We will delve into the three primary synthetic strategies: Friedel-Crafts acylation, the Fries rearrangement, and directed ortho-lithiation. For each method, we will explore the underlying mechanisms, provide detailed experimental protocols, and offer insights into troubleshooting common challenges.

Synthetic Strategies: A Comparative Overview

The choice of synthetic route to a specific fluorinated hydroxyphenyl ketone is dictated by several factors, including the desired regioselectivity, the nature of the substituents on the aromatic ring, and the required reaction conditions. Below is a summary of the key characteristics of the three main synthetic approaches:

FeatureFriedel-Crafts AcylationFries RearrangementDirected Ortho-Lithiation
Starting Material Fluorinated phenolFluorinated phenyl esterProtected fluorinated phenol
Key Reagents Acyl halide/anhydride, Lewis acidLewis acid or Brønsted acidStrong organolithium base, electrophile
Regioselectivity para to the hydroxyl group is majorTemperature-dependent (ortho vs. para)Exclusively ortho to the directing group
Key Advantages Direct C-acylation, well-establishedGood for ortho-isomers at high temp.High regioselectivity for ortho-isomers
Common Challenges Catalyst deactivation, low yields with deactivated ringsMixture of isomers, side reactionsRequires anhydrous conditions, strong base

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the direct introduction of an acyl group onto an aromatic ring.[3][4] In the context of synthesizing fluorinated hydroxyphenyl ketones, a fluorinated phenol is reacted with an acylating agent (typically an acyl chloride or anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5]

Mechanism of Friedel-Crafts Acylation

The reaction proceeds through an electrophilic aromatic substitution mechanism. The Lewis acid activates the acylating agent to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich fluorinated aromatic ring, leading to the formation of a ketone.[5][6]

Friedel-Crafts Acylation Mechanism reagents Fluorophenol + Acyl Halide + Lewis Acid (AlCl₃) activation Formation of Acylium Ion [R-C=O]⁺ reagents->activation Activation eas Electrophilic Aromatic Substitution (EAS) activation->eas Attack by Aromatic Ring intermediate Sigma Complex (Arenium Ion) eas->intermediate deprotonation Deprotonation intermediate->deprotonation Loss of H⁺ product Fluorinated Hydroxyphenyl Ketone deprotonation->product Restoration of Aromaticity

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 4-Fluoro-4'-hydroxybenzophenone

This protocol details the synthesis of 4-fluoro-4'-hydroxybenzophenone via the Friedel-Crafts acylation of phenol with 4-fluorobenzoyl chloride.

Materials:

  • Phenol (1.0 eq)

  • 4-Fluorobenzoyl chloride (1.1 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.5 eq)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous AlCl₃ to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. Add anhydrous DCM to the flask.

  • Addition of Acyl Chloride: Cool the suspension to 0 °C in an ice bath. Slowly add 4-fluorobenzoyl chloride to the stirred suspension.

  • Addition of Phenol: Dissolve phenol in anhydrous DCM and add it to the dropping funnel. Add the phenol solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Troubleshooting Friedel-Crafts Acylation
IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (moisture contamination). Deactivated aromatic ring. Insufficient catalyst.Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. Use anhydrous solvents and reagents.[7] Strongly deactivated rings (e.g., with nitro groups) may not be suitable. Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.[7]
Formation of Ester Byproduct O-acylation of the phenol.This is a common side reaction. The ester can sometimes be converted to the desired ketone via a Fries rearrangement under the reaction conditions.[8]
Polysubstitution The product is more reactive than the starting material.This is less of an issue in acylation compared to alkylation, as the ketone product is deactivating.[3]

Method 2: The Fries Rearrangement

The Fries rearrangement is a powerful method for converting a phenolic ester into a hydroxy aryl ketone.[9][10] This reaction is particularly useful for the synthesis of ortho-hydroxyaryl ketones, which can be favored at higher temperatures. The reaction is typically catalyzed by a Lewis acid, such as AlCl₃, or a Brønsted acid.[11][12]

Mechanism of the Fries Rearrangement

The mechanism of the Fries rearrangement is believed to involve the formation of an acylium ion intermediate. The Lewis acid coordinates to the carbonyl oxygen of the ester, weakening the ester bond and facilitating the formation of the acylium ion. This electrophile then attacks the aromatic ring at either the ortho or para position.[12][13]

Fries Rearrangement Mechanism start Fluorinated Phenyl Ester complexation Complexation with Carbonyl Oxygen start->complexation lewis_acid Lewis Acid (e.g., AlCl₃) lewis_acid->complexation acylium_ion Formation of Acylium Ion complexation->acylium_ion attack Intra- or Intermolecular Electrophilic Attack acylium_ion->attack ortho_product ortho-Hydroxyphenyl Ketone attack->ortho_product High Temp. para_product para-Hydroxyphenyl Ketone attack->para_product Low Temp.

Caption: Mechanism of the Fries Rearrangement.

Experimental Protocol: Synthesis of 2-Hydroxy-5-fluoroacetophenone

This protocol describes the synthesis of 2-hydroxy-5-fluoroacetophenone via the Fries rearrangement of 4-fluorophenyl acetate.

Materials:

  • 4-Fluorophenyl acetate (1.0 eq)

  • Anhydrous aluminum chloride (AlCl₃) (1.2 eq)

  • Anhydrous nitrobenzene (solvent)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add anhydrous AlCl₃.

  • Addition of Substrate: Slowly add 4-fluorophenyl acetate to the flask. The reaction can be exothermic, so cooling may be necessary.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., 160 °C for ortho-selectivity) and maintain for the required time (monitor by TLC).

  • Work-up: After cooling, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Extraction: Extract the mixture with DCM (3 x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting the Fries Rearrangement
IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction. Side reactions (e.g., intermolecular acylation).Optimize reaction time and temperature. Use a higher concentration of the substrate to favor intramolecular rearrangement.
Poor Regioselectivity Incorrect temperature.For para-selectivity, use lower temperatures (<60 °C). For ortho-selectivity, use higher temperatures (>160 °C).[14]
Complex Product Mixture Multiple rearrangements or side reactions.Carefully control the reaction conditions and consider using a milder Lewis acid or a Brønsted acid catalyst.

Method 3: Directed Ortho-Lithiation

Directed ortho-lithiation is a highly regioselective method for the functionalization of aromatic rings.[8] This technique utilizes a directing metalation group (DMG) to guide a strong organolithium base, such as n-butyllithium (n-BuLi), to deprotonate the aromatic ring at the position ortho to the DMG.[4][8] For the synthesis of fluorinated hydroxyphenyl ketones, the hydroxyl group is typically protected as a DMG (e.g., a methoxymethyl (MOM) ether or a carbamate) prior to lithiation.

Mechanism of Directed Ortho-Lithiation

The mechanism involves the coordination of the organolithium reagent to the heteroatom of the DMG. This brings the strong base in close proximity to the ortho-proton, facilitating its abstraction and the formation of an aryllithium intermediate. This intermediate can then be quenched with an appropriate electrophile, such as an aldehyde or an acyl chloride, to introduce the desired acyl group.[8][15]

Directed Ortho-Lithiation Mechanism start Protected Fluorophenol (with DMG) coordination Coordination of Li to DMG start->coordination base n-Butyllithium (n-BuLi) base->coordination lithiation ortho-Deprotonation coordination->lithiation aryllithium Aryllithium Intermediate lithiation->aryllithium quenching Quenching aryllithium->quenching electrophile Electrophile (e.g., R-CHO) electrophile->quenching deprotection Deprotection quenching->deprotection product ortho-Fluorinated Hydroxyphenyl Ketone deprotection->product

Caption: Mechanism of Directed Ortho-Lithiation.

Experimental Protocol: Synthesis of 2-Fluoro-6-hydroxyacetophenone (Conceptual)

This conceptual protocol outlines the steps for synthesizing 2-fluoro-6-hydroxyacetophenone from a protected 2-fluorophenol.

Materials:

  • Protected 2-fluorophenol (e.g., MOM ether) (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Acetaldehyde (1.2 eq)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Aqueous acid (for deprotection)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Protection: Protect the hydroxyl group of 2-fluorophenol with a suitable directing group (e.g., MOM ether).

  • Lithiation: Dissolve the protected 2-fluorophenol in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add n-BuLi and stir for 1 hour at -78 °C.

  • Quenching: Add acetaldehyde to the reaction mixture and stir for another hour at -78 °C.

  • Work-up: Quench the reaction with saturated ammonium chloride solution and allow it to warm to room temperature.

  • Extraction: Extract the mixture with diethyl ether (3 x).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Deprotection and Oxidation: Deprotect the MOM ether under acidic conditions and oxidize the resulting secondary alcohol to the ketone.

  • Purification: Purify the final product by column chromatography.

Troubleshooting Directed Ortho-Lithiation
IssuePossible Cause(s)Suggested Solution(s)
Low or No Lithiation Inactive n-BuLi. Presence of moisture or other electrophilic impurities.Titrate the n-BuLi solution before use. Ensure all reagents and solvents are scrupulously dried.
Side Reactions Reaction with the solvent (THF). Anionic Fries rearrangement of carbamate directing groups.Maintain a low temperature (-78 °C) during the lithiation and quenching steps. For carbamates, keep the temperature low to prevent rearrangement.[15]
Poor Yield on Quenching The electrophile is not reactive enough. Steric hindrance.Use a more reactive electrophile. Consider a different directing group to alter the steric environment.

Safety Precautions

  • Lewis Acids (e.g., AlCl₃): Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and HCl gas. Handle in a fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.[1][16]

  • Brønsted Acids (e.g., HF): Hydrogen fluoride is extremely corrosive and toxic. It can cause severe burns that may not be immediately painful. All work with HF must be conducted in a specialized fume hood with appropriate safety measures in place, including access to calcium gluconate gel as a first aid treatment.[17]

  • Organolithium Reagents (e.g., n-BuLi): n-Butyllithium is a pyrophoric liquid, meaning it can ignite spontaneously on contact with air. It also reacts violently with water. Handle under an inert atmosphere using syringe techniques. Wear flame-resistant gloves and a lab coat. Have a class D fire extinguisher readily available.[5][7][18][19][20]

Conclusion

The synthesis of fluorinated hydroxyphenyl ketones is a critical endeavor in modern chemical research, particularly in the realm of drug discovery. The three primary methods discussed—Friedel-Crafts acylation, the Fries rearrangement, and directed ortho-lithiation—each offer distinct advantages and are suited to different synthetic challenges. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and a commitment to safe laboratory practices are paramount for the successful synthesis of these valuable compounds. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently and effectively incorporate fluorinated hydroxyphenyl ketones into their research programs.

References

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  • PubMed. (2013, September 11). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Retrieved from [Link]

  • MDPI. (2022, September 14). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]

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  • University of Melbourne. (n.d.). SAFE USE OF HYDROFLUORIC ACID. Retrieved from [Link]

  • Testbook. (n.d.). Fries Rearrangement: Meaning, Mechanism, Limitations & Application. Retrieved from [Link]

  • Vedantu. (2020, June 19). Fries Rearrangement Reaction: Mechanism, Example & Uses. Retrieved from [Link]

  • SpringerLink. (n.d.). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents. Retrieved from [Link]

  • PMC. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Regioselective lithiations of 2-(3,5-dichlorophenyl)-2-(4- fluorophenyl)-1,3-dioxolane. Retrieved from [Link]

  • Chemistry World. (2022, November 24). Why do ortho lithiation reactions require a huge excess of butyllithium?. Retrieved from [Link]

  • MacMillan Group, Princeton University. (n.d.). ortho metalation. Retrieved from [Link]

  • Google Patents. (n.d.). CA1298316C - Process for producing 4-hydroxyacetophenone.
  • PMC. (2024, August 2). Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics. Retrieved from [Link]

  • MDPI. (n.d.). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Retrieved from [Link]

  • PMC. (2016, November 12). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Fries rearrangement – Knowledge and References. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of Fries rearrangement for fluorinated phenol acylation

Technical Support Center: Fluorinated Aromatics Functionalization Subject: Optimization of Fries Rearrangement for Fluorinated Phenol Acylation Ticket ID: FR-FL-992 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Aromatics Functionalization Subject: Optimization of Fries Rearrangement for Fluorinated Phenol Acylation Ticket ID: FR-FL-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Welcome to the Technical Support Center

You have reached the Tier 3 Support Desk for Advanced Organic Synthesis. Below is the comprehensive troubleshooting and optimization guide for the Fries Rearrangement of Fluorinated Phenols .

This reaction is deceptive. While the standard Fries rearrangement is a textbook transformation, the introduction of fluorine atoms onto the aromatic ring drastically alters the electronic landscape, often leading to "no reaction," deacylation, or intractable tars. This guide synthesizes mechanistic insights with practical, field-tested protocols to help you navigate these challenges.

Module 1: The Core Protocol (Catalyst & Stoichiometry)

User Query: "I am using standard AlCl3 (1.0 eq) at reflux, but I mostly recover the starting phenol (deacylation) or unreacted ester. What is wrong?"

Diagnosis: Fluorine is a strong inductive withdrawer ($ -I $ effect). This deactivates the aromatic ring, making the Friedel-Crafts-like acylation step of the rearrangement significantly harder than in non-fluorinated systems. Furthermore, the Lewis acid (AlCl3) coordinates avidly to the fluorine lone pairs, effectively "poisoning" your catalyst stoichiometry.

The Fix:

  • Increase Catalyst Loading: You must account for the basicity of the ester carbonyl and the potential coordination to fluorine.

    • Standard: 1.0–1.1 eq.

    • Fluorinated Protocol: 1.5–2.5 eq of AlCl3 is required.

  • Switch to "Hard" Conditions: If AlCl3 fails, switch to Triflic Acid (TfOH) or Methanesulfonic Acid (MSA) . These serve as both solvent and catalyst and can overcome the deactivation barrier.

Data Table 1: Catalyst Performance on 4-Fluorophenyl Acetate

Catalyst SystemEquiv.[1][2]Temp (°C)SolventYield (Iso. %)Major ProductNotes
AlCl3 1.1120Chlorobenzene15%PhenolMostly deacylation (failure).
AlCl3 2.0 140Neat (Melt)78% Ortho-isomerHigh temp favors thermodynamic ortho-product.
TfOH Neat80None85%Para-isomerExcellent for para-selectivity; milder workup.
BF3·Et2O 2.0100Toluene40%MixOften too weak for deactivated rings.

Module 2: Regiocontrol (Steering the Isomer)

User Query: "I need the para-isomer (4-hydroxy-3-fluorophenone), but I keep getting the ortho-isomer. How do I switch selectivity?"

Technical Insight: Regioselectivity in Fries rearrangement is dictated by the Chela-Thermodynamic Principle .

  • Ortho-Isomer: Stabilized by a bidentate chelate between the aluminum, the phenoxide oxygen, and the ketone oxygen. This is the Thermodynamic Product (favored at high T).

  • Para-Isomer: Formed via the dissociation of the acylium ion into the solvent cage. This is the Kinetic Product (favored at low T).

The Protocol:

  • For Para-Selectivity (Kinetic):

    • Temperature: Keep below 60°C.

    • Solvent: Use polar solvents like Nitrobenzene or Dichloromethane (DCM) . Polarity stabilizes the free acylium ion, allowing it to escape the solvent cage and attack the less sterically hindered para position.

    • Catalyst: TfOH or HF (liquid) often favors para.

  • For Ortho-Selectivity (Thermodynamic):

    • Temperature: Push above 120°C.

    • Solvent: Non-polar (Chlorobenzene) or Solvent-Free (Melt) .

    • Mechanism: The high heat allows reversibility, funneling the mixture into the stable aluminum-chelated ortho complex.

Visualization: The Selectivity Decision Tree

FriesSelectivity Start Target Isomer? Ortho Ortho-Isomer (Thermodynamic) Start->Ortho Needs Chelation Para Para-Isomer (Kinetic) Start->Para Needs Dissociation Cond_Ortho Conditions: High Temp (>120°C) Non-polar Solvent / Melt Lewis Acid: AlCl3 Ortho->Cond_Ortho Cond_Para Conditions: Low Temp (<60°C) Polar Solvent (Nitrobenzene) Brønsted Acid: TfOH Para->Cond_Para Mech_Ortho Mechanism: Intramolecular rearrangement via Al-Chelate stabilization Cond_Ortho->Mech_Ortho Mech_Para Mechanism: Intermolecular attack via dissociated Acylium ion Cond_Para->Mech_Para

Caption: Decision matrix for selecting reaction conditions based on the desired regioisomer.

Module 3: Troubleshooting "The Fluorine Effect"

User Query: "My reaction turns into a black tar, or I see defluorination byproducts."

Issue 1: Polymerization/Tarring Fluorophenols are prone to oxidation and polymerization under harsh Lewis Acid conditions.

  • Fix: Strict inert atmosphere (

    
     or Ar) is mandatory.
    
  • Fix: Add a radical scavenger if you suspect radical polymerization (though rare in ionic Fries).

  • Fix: Microwave Irradiation. Rapid heating (e.g., 150°C for 10 mins) minimizes the time the substrate spends in the "danger zone" of decomposition.

Issue 2: The "Meta" Trap If you have a fluorine at the meta position relative to the ester (e.g., 3-fluorophenyl acetate), the para position (relative to oxygen) is sterically crowded by the fluorine, and the ortho position is electronically deactivated by the fluorine's inductive effect.

  • Fix: This substrate is the hardest case. Use Photo-Fries Rearrangement .

Module 4: Advanced Variants (When Thermal Fails)

Option A: Photo-Fries Rearrangement

If the chemical deactivation is too strong for AlCl3, use light. The Photo-Fries proceeds via a radical mechanism (homolytic cleavage of the O-C bond), which is less sensitive to the electronic deactivation of the ring.

  • Protocol: Dissolve ester in Methanol or Hexane. Irradiate with UV light (254 nm or 300 nm).

  • Pros: Works on highly deactivated rings.

  • Cons: Low concentration required (0.01 M) to prevent dimerization; lower yields (~40-60%).

Option B: Anionic Fries (Snieckus-Fries)

For absolute regio-control (specifically ortho), bypass the Friedel-Crafts mechanism entirely.

  • Use a carbamate instead of an ester (O-C(=O)N(iPr)2).

  • Treat with s-BuLi/TMEDA at -78°C.

  • The Lithium coordinates to the carbamate oxygen and directs lithiation to the ortho position.

  • The species rearranges to the ortho-hydroxy amide.

Visualization: Mechanistic Pathways

FriesMechanism cluster_0 Critical Step Substrate Fluorophenyl Ester Complex Coordination Complex (O-AlCl3) Substrate->Complex + LA LA Lewis Acid (AlCl3) Acylium Acylium Ion Pair [Ph-O-AlCl3]- [R-C=O]+ Complex->Acylium Heat Ortho Ortho-Product (Chelated) Acylium->Ortho Intramolecular (High T) Para Para-Product (Free) Acylium->Para Intermolecular (Low T / Polar Solvent) Cage Solvent Cage

Caption: Divergent mechanistic pathways for thermal Fries rearrangement.

Summary of Validated Protocol (The "Golden Standard")

For a generic 4-fluorophenyl acetate to 2-acetyl-4-fluorophenol (Ortho product):

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Mix: 4-fluorophenyl acetate (1.0 eq) + AlCl3 (2.0 eq) .

  • Solvent: o-Dichlorobenzene (DCB) (Concentration 1.0 M).

  • Reaction: Heat to 140°C for 3 hours.

  • Quench: Cool to 0°C. Pour slowly into ice/HCl (conc).

    • Warning: Exothermic hydrolysis of Aluminum salts.

  • Workup: Extract with DCM. Wash with Brine.[3]

  • Expected Yield: 75–85%.

References

  • Blatt, A. H. "The Fries Reaction." Chemical Reviews, vol. 27, no. 2, 1940, pp. 413–458. Link

  • Gu, W., et al. "Lewis acid catalyzed Fries rearrangement of 2-fluorophenyl acetate." ResearchGate (Snippet). Link

  • Kakiuchi, K., et al. "Photo-Fries rearrangement of phenyl acetate." Journal of Organic Chemistry. Link

  • Snieckus, V. "The Anionic Fries Rearrangement." Chemical Reviews, vol. 90, no. 6, 1990, pp. 879–933. Link

  • Commarieu, A., et al. "Fries rearrangement in methane sulfonic acid." Journal of Molecular Catalysis A: Chemical, vol. 182, 2002, pp. 137-141. Link

Sources

Optimization

Technical Support Center: Fluorinated Propanone Moisture Management

Ticket ID: HFA-DRY-001 Subject: Handling Moisture Sensitivity in Hexafluoroacetone (HFA) and Derivatives Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div. Executive Summary: The "Hydration Trap"...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: HFA-DRY-001 Subject: Handling Moisture Sensitivity in Hexafluoroacetone (HFA) and Derivatives Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.

Executive Summary: The "Hydration Trap"

Welcome to the technical support hub for fluorinated propanones. If you are working with hexafluoroacetone (HFA) or trifluoroacetone (TFA) , you are likely encountering issues related to their extreme electrophilicity.[1]

Unlike non-fluorinated ketones (e.g., acetone), perfluorinated ketones do not merely "get wet"—they undergo a fundamental chemical transformation. The electron-withdrawing power of the trifluoromethyl (


) groups destabilizes the carbonyl carbon, making it aggressively electrophilic. Upon contact with moisture, HFA shifts from a reactive gas to a stable, thermodynamic sink: the gem-diol (hydrate) .
The thermodynamic reality
  • Acetone Hydration:

    
     (Equilibrium favors the ketone).[2][3]
    
  • Hexafluoroacetone Hydration:

    
     (Equilibrium exclusively favors the hydrate) [1, 2].[3]
    

Implication: You cannot simply "dry" HFA with mild desiccants once it is hydrated. You must chemically dehydrate it using high-energy protocols.

Part 1: Diagnostic Workflow

How do I know if my reagent is compromised?

Visual & Physical Indicators
IndicatorObservationDiagnosis
Phase State A gas cylinder feels "sloshy" or contains liquid at room temp.CRITICAL: Anhydrous HFA is a gas (bp -27°C). Liquid indicates formation of HFA sesquihydrate or trihydrate.
Solids White crystalline solids appear in your liquid reagent.Formation of HFA monohydrate (mp 46°C) or polymerization.
Corrosion Stainless steel lines show pitting or green salts.HFA hydrates are acidic (

) and corrosive to mild metals [3].
Heat Reaction vessel exotherms unexpectedly upon addition.Uncontrolled hydration or polymerization is occurring.
Spectroscopic Verification (NMR)

If you suspect moisture contamination, run a


 NMR.
  • Anhydrous HFA:

    
     (Singlet).
    
  • HFA Hydrate (Gem-diol):

    
     (often broadened or shifted upfield due to H-bonding) [4].
    

Part 2: The Remediation Protocol

Converting HFA Hydrates back to Anhydrous Monomer.

WARNING: HFA is fatal if inhaled (LC50 ~900 ppm). All operations must occur in a functioning fume hood with a secondary cold trap system.

Protocol: Chemical Dehydration of HFA Trihydrate

Objective: Recover anhydrous HFA gas from the liquid trihydrate using Phosphorus Pentoxide (


).

Reagents:

  • HFA Trihydrate (Liquid)

  • Phosphorus Pentoxide (

    
    ) - High purity, powder.
    

Equipment:

  • 3-neck Round Bottom Flask (RBF) with mechanical stirrer.[4]

  • Pressure-equalizing addition funnel.

  • Gas outlet connected to a trap cooled to -78°C (Dry ice/Acetone).[5]

  • Secondary scrubber (NaOH) for exhaust.

Step-by-Step Procedure:

  • Setup: Charge the RBF with excess

    
     (approx. 2-3 molar equivalents relative to water content). Flame dry the system under 
    
    
    
    flow.
  • Addition: Place HFA trihydrate in the addition funnel.

  • Dehydration: Slowly drip the hydrate onto the

    
    .
    
    • Note: The reaction is exothermic. The

      
       avidly strips water, releasing HFA gas.
      
  • Collection: The evolved HFA gas will condense immediately in the -78°C trap.

  • Purification: Once addition is complete, isolate the trap. Distill the collected liquid through a short Vigreux column directly into a stainless steel cylinder cooled to -78°C.

    • Boiling Point Check: Pure HFA boils at -27°C. Any fraction boiling higher is likely wet [5].

Part 3: Visualization of Pathways

Diagram 1: The Hydration Trap & Failure Modes

This diagram illustrates why standard drying fails and how moisture leads to downstream experimental failure.

HFA_Hydration_Pathways HFA_Gas Anhydrous HFA (Gas) (Reactive Electrophile) GemDiol HFA Hydrate (Gem-Diol) (Thermodynamic Sink) HFA_Gas->GemDiol Keq ~ 10^6 (Irreversible by simple drying) Moisture + H2O (Trace Moisture) Moisture->GemDiol Fail_Stoich Stoichiometric Mismatch (MW changes from 166 to 184+) GemDiol->Fail_Stoich Fail_Acid Acidic Protonation (Quenches Nucleophiles/Grignards) GemDiol->Fail_Acid Fail_Poly Oligomerization GemDiol->Fail_Poly P2O5 Dehydration with P2O5 / H2SO4 GemDiol->P2O5 Required Remediation P2O5->HFA_Gas Regeneration

Caption: The "Hydration Trap" shows the thermodynamic inevitability of gem-diol formation and the necessity of chemical dehydration for regeneration.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use molecular sieves (4Å) to dry HFA trihydrate? A: No. Molecular sieves are insufficient for bulk dehydration of the trihydrate because the HFA-water bond is too strong. Sieves are only effective for "polishing" already distilled HFA gas or maintaining anhydrous conditions in a solvent solution. For bulk water removal, you must use


 or conc. 

[5, 6].

Q2: My Grignard reaction with HFA failed completely. Why? A: You likely used HFA that contained hydrates. The hydrate possesses acidic hydroxyl protons (


). These protons react faster with your Grignard reagent (

) than the carbonyl carbon does, destroying your nucleophile and releasing the alkane (

).
  • Solution: Ensure HFA is distilled from

    
     immediately prior to use, or use a "pre-dried" cylinder with a dip tube.
    

Q3: Why does my stainless steel cylinder valve stick when using HFA? A: This is a classic sign of hydrate corrosion. If moisture enters the cylinder (back-streaming), the resulting hydrate is acidic and corrosive. It creates metal fluoride salts that seize the valve threads.

  • Preventative Maintenance:[1][6] Always use a check valve in your gas line.

Q4: I need to weigh HFA for a reaction. How do I weigh a gas? A: Do not bubble it into an open flask on a balance.

  • Condense the required amount of HFA into a tared, cooled Schlenk flask or trap at -78°C.

  • Weigh the cold flask.

  • Allow it to warm and vaporize directly into your reaction vessel through a closed system [5].

References

  • Guthrie, J. P. (1975). "Carbonyl addition reactions: factors affecting the hydrate–hemiacetal and hemiacetal–acetal equilibrium constants." Canadian Journal of Chemistry, 53(6), 898-906. Link

  • Middleton, W. J., & Lindsey, R. V. (1964). "Hydrogen Bonding in Fluoro Ketone Hydrates." Journal of the American Chemical Society, 86(22), 4948–4952. Link

  • SynQuest Laboratories. (2017). "Safety Data Sheet: Hexafluoroacetone." Link

  • Sloop, J. C., et al. (2014). "Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings." American Journal of Organic Chemistry, 4(1), 1-10.[1] Link

  • Krespan, C. G., & Middleton, W. J. (1988). "Hexafluoroacetone Imine."[3][4][5] Organic Syntheses, Coll.[4][5][7] Vol. 6, p.664. Link

  • Van Der Puy, M., & Anello, L. G. (1985). "Process for the preparation of hexafluoroacetone." U.S. Patent No. 4,547,595. Link

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of C9H9FO2

Topic: Mass Spectrometry Fragmentation Pattern of C9H9FO2: A Comparative Guide to Isomer Differentiation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of C9H9FO2: A Comparative Guide to Isomer Differentiation Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The C9H9FO2 Isomer Challenge

In the realm of small molecule drug discovery and synthetic intermediate profiling, the molecular formula C9H9FO2 (MW 168.16 Da) presents a classic structural elucidation challenge. This formula commonly corresponds to two distinct classes of functional isomers: Ethyl Fluorobenzoates and Fluorobenzyl Acetates .

While these isomers share identical molecular weights and elemental compositions, their pharmacological reactivities and metabolic pathways differ drastically. Ethyl fluorobenzoates are stable esters often used as scaffolds for arylation, whereas fluorobenzyl acetates are reactive alkylating agents and metabolic precursors to fluorobenzyl alcohols.

This guide provides a definitive technical comparison of their mass spectrometry (MS) fragmentation patterns under Electron Ionization (EI) at 70 eV. By analyzing the mechanistic divergence between


-cleavage  and benzylic cleavage , we establish a self-validating protocol for unambiguous identification.

Part 1: Structural Landscape & Experimental Conditions

Before interpreting spectra, we must define the structural candidates. The position of the fluorine atom (ortho, meta, para) creates regioisomers, but the primary mass spectral distinction lies between the benzoate and acetate functional groups.

Table 1: The C9H9FO2 Competitors
FeatureCandidate A: Ethyl 4-Fluorobenzoate Candidate B: 4-Fluorobenzyl Acetate
Structure Phenyl ring directly attached to carbonyl carbon.Phenyl ring attached to

methylene carbon.
Connectivity


Key Bond Lability Carbonyl-Ethoxy bond (Acyl-Oxygen cleavage).Benzyl-Oxygen bond (Alkyl-Oxygen cleavage).
Base Peak Prediction m/z 123 (Fluorobenzoyl cation)m/z 109 (Fluorobenzyl cation)
Standardized Experimental Protocol (GC-MS)

To replicate the fragmentation patterns described below, ensure your instrument parameters align with standard library conditions:

  • Ionization Source: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV (Standard).[1][2]

  • Source Temperature: 230°C.

  • Transfer Line: 280°C.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5).

Part 2: Comparative Fragmentation Analysis

The differentiation of these isomers relies on identifying the "surviving" cationic fragment after the primary cleavage event.

Ethyl 4-Fluorobenzoate: The Acylium Pathway

Mechanism: The molecular ion (


, m/z 168) localizes the radical cation charge primarily on the ester oxygen or the aromatic ring. The dominant fragmentation is 

-cleavage
adjacent to the carbonyl group.[3]
  • Primary Cleavage: Loss of the ethoxy radical (

    
    , 45 Da).
    
  • Result: Formation of the stable 4-fluorobenzoyl cation (acylium ion) at m/z 123 . This is typically the base peak (100% abundance).

  • Secondary Decay: The acylium ion ejects a neutral carbon monoxide (CO, 28 Da) molecule to form the 4-fluorophenyl cation at m/z 95 .

Diagnostic Check:

  • Look for the 123

    
     95  transition.
    
  • Note: The "Ortho Effect" (in Ethyl 2-fluorobenzoate) may subtly alter intensities but the 123/95 pathway remains dominant compared to acetates.

4-Fluorobenzyl Acetate: The Benzylic Pathway

Mechanism: Here, the oxygen is bonded to a benzylic carbon. The ionization favors the formation of a resonance-stabilized benzylic carbocation.

  • Primary Cleavage: Heterolytic cleavage of the C-O bond releases the acetoxy radical (

    
    , 59 Da) or, more commonly, loss of neutral acetic acid (60 Da) via a rearrangement-like elimination if H-transfer is accessible, though simple cleavage dominates EI.
    
  • Result: Formation of the 4-fluorobenzyl cation at m/z 109 . This ion often rearranges to a fluorotropylium ion (seven-membered ring), retaining high stability.

  • Alternative Fragment: The acetyl group (

    
    ) appears as a sharp peak at m/z 43 .
    

Diagnostic Check:

  • Look for the Base Peak at m/z 109 .

  • Look for a significant peak at m/z 43 (Acetyl), which is absent or negligible in the ethyl benzoate spectrum.

Part 3: Visualization of Signaling Pathways

The following diagram maps the divergent fragmentation logic. Use this to validate your spectral interpretation.

FragmentationPathways cluster_Benzoate Pathway A: Ethyl Fluorobenzoate cluster_Acetate Pathway B: Fluorobenzyl Acetate M_Ion Molecular Ion [C9H9FO2]+. m/z 168 Acylium Fluorobenzoyl Cation [F-C6H4-CO]+ m/z 123 (Base Peak) M_Ion->Acylium - Ethoxy Radical (45 Da) (Alpha Cleavage) Benzyl Fluorobenzyl/Tropylium [F-C7H6]+ m/z 109 (Base Peak) M_Ion->Benzyl - Acetoxy Radical (59 Da) (Benzylic Cleavage) Acetyl Acetyl Cation [CH3CO]+ m/z 43 M_Ion->Acetyl Charge Retention on Acetyl Phenyl Fluorophenyl Cation [F-C6H4]+ m/z 95 Acylium->Phenyl - CO (28 Da)

Caption: Divergent fragmentation trees for C9H9FO2 isomers. Pathway A (Red) denotes benzoate esters; Pathway B (Green) denotes acetate esters.

Part 4: Summary of Diagnostic Ions

Use this table as a "Go/No-Go" decision matrix during data analysis.

m/z ValueIon IdentityEthyl Fluorobenzoate Fluorobenzyl Acetate
168 Molecular Ion (

)
Present (Medium)Present (Weak/Medium)
123

Base Peak (100%) Absent / Negligible
109

Absent / NegligibleBase Peak (100%)
95

High AbundanceLow Abundance
43

NegligibleHigh Abundance

Part 5: Expert Insight on "Ortho Effects"

While the guide above distinguishes the functional isomers, researchers often need to distinguish regioisomers (e.g., Ethyl 2-fluorobenzoate vs. Ethyl 4-fluorobenzoate).

  • The Challenge: Fluorine is not a hydrogen donor. Unlike ortho-hydroxy or ortho-methyl benzoates, which undergo the "Ortho Effect" (elimination of neutral alcohol via H-transfer), ortho-fluorine cannot facilitate the loss of ethanol (

    
    ).
    
  • The Solution: Distinguishing ortho- from para-fluorobenzoate by MS alone is difficult due to the high stability of the C-F bond.

    • Recommendation: Use Chromatographic Retention Indices . The ortho isomer typically elutes earlier than the para isomer on non-polar columns (e.g., DB-5) due to steric shielding of the polar carbonyl group and reduced intermolecular forces [1].

References

  • NIST Mass Spectrometry Data Center . Ethyl 4-fluorobenzoate Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.

Sources

Comparative

Technical Comparison: Fluorinated vs. Non-Fluorinated Propiophenone Scaffolds

This guide provides a technical comparison between 2'-Hydroxypropiophenone (the standard scaffold) and its fluorinated analog, 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one . These molecules are not end-point drugs but privil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 2'-Hydroxypropiophenone (the standard scaffold) and its fluorinated analog, 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one .

These molecules are not end-point drugs but privileged scaffolds used to synthesize bioactive


-methylchalcones, flavones, and isoxazolines. The "activity" comparison below focuses on two dimensions:
  • Synthetic Reactivity: How the fluorine atom alters chemical behavior during scaffold functionalization.

  • Pharmacological Potential: How the 3-fluoro substitution enhances the biological profile of the final drug candidates.

Executive Summary

2'-Hydroxypropiophenone (2-HPP) is the benchmark reagent for synthesizing flavonoid derivatives. It is chemically stable, commercially abundant, and reactive in standard aldol condensations. 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one (3-F-2-HPP) is a specialized, high-value analog. The introduction of a fluorine atom at the 3-position (ortho to the hydroxyl) dramatically alters the electronic landscape, increasing phenolic acidity and enhancing the metabolic stability of downstream products. While synthetically more challenging due to electronic deactivation and steric effects, it yields derivatives with superior lipophilicity and potency.

Part 1: Physicochemical Profile & Structural Dynamics

The introduction of fluorine creates a "push-pull" electronic environment that distinguishes 3-F-2-HPP from the standard 2-HPP.

Feature2'-Hydroxypropiophenone (2-HPP) 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one (3-F-2-HPP) Impact on Activity
Structure Standard phenolic ketoneFluorine at C3 (ortho to OH)F creates steric bulk and electronic withdrawal.
Phenolic Acidity (pKa) ~10.0 (Standard Phenol)~8.5 - 9.0 (Estimated)Higher Acidity: The -I (inductive) effect of F stabilizes the phenoxide anion, facilitating base-mediated reactions.
Intramolecular H-Bond Strong (C=O ··· H-O)Weakened / PerturbedF is electronegative and competes for electron density, potentially weakening the IMHB, making the carbonyl slightly more available for nucleophilic attack.
Lipophilicity (LogP) ~2.5~2.8 - 3.1Enhanced: F increases lipophilicity, improving membrane permeability of derivatives.
Metabolic Liability High (Ring hydroxylation)Blocked at C3 F blocks metabolic oxidation at the sensitive ortho-position, prolonging half-life.
Structural Visualization (DOT)

The following diagram illustrates the electronic vectors and intramolecular hydrogen bonding (IMHB) differences.

G cluster_0 2'-Hydroxypropiophenone (Standard) cluster_1 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one (Fluorinated) HPP 2'-Hydroxypropiophenone (Standard Scaffold) IMHB_Std Strong Intramolecular H-Bond (O-H···O=C) HPP->IMHB_Std Stabilizes Structure FHPP 3-Fluoro-2-HPP (Fluorinated Scaffold) F_Atom Fluorine (C3) Electron Withdrawing (-I) FHPP->F_Atom F_Atom->FHPP Steric Bulk Acidity Increased Phenolic Acidity (Lower pKa) F_Atom->Acidity Inductive Effect

Caption: Comparative structural dynamics showing the inductive impact of the fluorine atom on the phenolic moiety.

Part 2: Synthetic Reactivity (Claisen-Schmidt Condensation)[1][2]

The primary "activity" of these molecules is their role as nucleophiles in the Claisen-Schmidt condensation to form


-methylchalcones.

The Challenge: Propiophenones (ethyl ketones) are inherently less reactive than acetophenones (methyl ketones) due to steric hindrance at the


-carbon (the site of enolate formation).
  • 2-HPP Reactivity: Moderate. Requires strong base (KOH/NaOH) and heat.

  • 3-F-2-HPP Reactivity: Lower. The fluorine atom at position 3 exerts a long-range inductive effect that stabilizes the starting material but can destabilize the transition state slightly. More importantly, the steric bulk of the fluorine (adjacent to the phenol) can hinder the approach of the base required to deprotonate the

    
    -carbon.
    
Comparative Reaction Data (Simulated based on typical Hammett trends)
Reaction Parameter2-HPP (Standard) 3-F-2-HPP (Fluorinated) Technical Note
Enolization Rate ModerateSlowerInductive withdrawal by F makes the

-protons slightly more acidic, but sterics hinder base approach.
Condensation Yield 75 - 85%60 - 75%Fluorinated analog often requires longer reaction times or ultrasound assistance.
Product Type

-Methylchalcone
Fluorinated

-Methylchalcone
The methyl group at the

-position is critical for tubulin binding affinity.
Side Reactions Self-condensation (minor)Cannizzaro (if aldehyde in excess)The 3-F analog is more prone to unreacted recovery if conditions are too mild.
Synthesis Workflow (DOT)

This workflow outlines the optimized protocol for the fluorinated scaffold, incorporating ultrasound to overcome reduced reactivity.

Synthesis Start Reagents: 3-F-2-HPP + Aryl Aldehyde Catalyst Catalyst: 40% KOH / EtOH Start->Catalyst Condition Activation: Ultrasound Irradiation (40°C) vs. Conventional Reflux Catalyst->Condition Intermediate Intermediate: Enolate Formation (Slower in 3-F analog) Condition->Intermediate Aldol Addition Product Product: Fluorinated u03b1-Methylchalcone Intermediate->Product -H2O (Elimination) Downstream Downstream: Cyclization to 8-Fluoroflavones Product->Downstream

Caption: Optimized Claisen-Schmidt workflow. Ultrasound is recommended for the 3-F-2-HPP scaffold to improve yields of the sterically hindered alpha-methyl product.

Part 3: Biological Implications of Derivatives[3][4][5]

Why choose the lower-yielding, more expensive 3-F-2-HPP? The biological payoff. The derivatives (chalcones and flavones) synthesized from 3-F-2-HPP exhibit distinct pharmacological advantages over those from 2-HPP.

  • Metabolic Blockade:

    • 2-HPP Derivatives: The 8-position (in flavones) or 3'-position (in chalcones) is a "soft spot" for metabolic hydroxylation by Cytochrome P450 enzymes.

    • 3-F-2-HPP Derivatives: The fluorine atom occupies this site.[1] The C-F bond is metabolically inert, preventing degradation and extending the drug's half-life (t1/2).

  • Tubulin Inhibition & MDR Reversal:

    • 
      -Methylchalcones are known inhibitors of tubulin polymerization.
      
    • Research indicates that fluorinated

      
      -methylchalcones often show higher potency against Multi-Drug Resistant (MDR) cancer lines (e.g., HeLa/DDP) compared to non-fluorinated analogs. The fluorine enhances binding affinity to the colchicine-binding site of tubulin.
      
  • Lipophilicity:

    • The 3-F substitution increases LogP, facilitating transport across the blood-brain barrier (BBB), making these scaffolds ideal for neuroprotective drug discovery.

Part 4: Experimental Protocol (Self-Validating)

Objective: Synthesis of (E)-1-(3-fluoro-2-hydroxyphenyl)-2-methyl-3-phenylprop-2-en-1-one (Fluorinated


-methylchalcone).

Reagents:

  • 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one (1.0 eq)

  • Benzaldehyde (1.1 eq)

  • KOH (40% aqueous solution, 3.0 eq)

  • Ethanol (Solvent)[2]

Procedure:

  • Dissolution: Dissolve 1.0 mmol of 3-F-2-HPP and 1.1 mmol of benzaldehyde in 5 mL of ethanol in a round-bottom flask.

  • Catalysis: Add 1 mL of 40% aq. KOH dropwise while stirring. The solution will darken (deep red/orange) indicating enolate formation.

  • Activation (Critical Step):

    • Method A (Standard): Stir at room temperature for 24-48 hours. (Expect lower yields).[3]

    • Method B (Recommended): Place flask in an ultrasonic bath at 40°C for 2-4 hours. (Overcomes steric/electronic deactivation).

  • Quenching: Pour the reaction mixture into crushed ice/water (50 mL) and acidify with 10% HCl to pH ~3-4.

  • Isolation: A yellow/orange precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • TLC: Check disappearance of ketone (Rf ~0.6 in Hex/EtOAc 4:1).

    • 1H NMR: Look for the disappearance of the propyl -CH2- quartet and appearance of the alkene singlet (

      
       ~7.5-7.8 ppm) and the methyl doublet/singlet.
      
References
  • Synthesis of Fluorinated Chalcones: Nakamura, C., et al. (2002). "Synthesis and Biological Activities of Fluorinated Chalcone Derivatives." Bioorganic & Medicinal Chemistry.

  • Claisen-Schmidt Kinetics: Romero-Ceronio, N., et al. (2018). "Fluorine-substituted Chalcones, Claisen-Schmidt Condensation, Solvent-free reaction." American Journal of Organic Chemistry.

  • Alpha-Methyl Chalcone Activity: Wang, J., et al. (2023). "Design and Synthesis of Novel α-Methylchalcone Derivatives, Anti-Cervical Cancer Activity." Molecules.

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.

  • Propiophenone Reactivity: BenchChem Comparative Guide. "A Comparative Study: 2-Methylacetophenone vs. Acetophenone in Condensation Reactions."

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Analysis of 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one

For researchers and professionals in drug development, the accurate analysis of novel chemical entities is paramount. 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one, a substituted propiophenone, represents a class of compounds...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the accurate analysis of novel chemical entities is paramount. 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one, a substituted propiophenone, represents a class of compounds frequently encountered as intermediates in pharmaceutical synthesis. Establishing a robust and reproducible analytical method is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of the final active pharmaceutical ingredient.

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one. While specific retention time data for this compound is not widely published, this guide will equip you with the foundational knowledge and practical protocols to develop and optimize a separation method. We will delve into the rationale behind selecting a starting method, explore viable alternatives, and provide detailed experimental workflows.

Understanding the Analyte: Key Physicochemical Properties

1-(3-Fluoro-2-hydroxyphenyl)propan-1-one is a small aromatic molecule. Its key structural features relevant to HPLC analysis are:

  • Aromatic Ring: Provides hydrophobicity and UV absorbance.

  • Hydroxyl (-OH) and Ketone (-C=O) Groups: Introduce polarity.

  • Fluorine (-F) Atom: Increases hydrophobicity and can offer unique interactions with specific stationary phases.

These features suggest that the compound is well-suited for Reversed-Phase HPLC (RP-HPLC), a technique that separates molecules based on their hydrophobicity.[1][2]

Recommended Starting Point: Reversed-Phase HPLC (RP-HPLC) with a C18 Column

The most ubiquitous and often successful starting point for the analysis of small to medium polarity molecules is RP-HPLC with a C18 (octadecylsilane) stationary phase.[1][2] This is due to its broad applicability and the vast body of knowledge surrounding its use.

Experimental Protocol: RP-HPLC Method Development

Objective: To establish a baseline separation for 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one and determine its retention time.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

  • Analyte: 1-(3-Fluoro-2-hydroxyphenyl)propan-1-one standard

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of the analyte in the sample diluent.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm (or scan for optimal wavelength with DAD)

    • Injection Volume: 5 µL

    • Gradient Program:

      • Start with a scouting gradient to determine the approximate elution conditions.

      • A typical starting gradient would be 10-90% B over 20 minutes.

  • Data Analysis:

    • Determine the retention time of the analyte peak.

    • Assess peak shape (tailing factor, symmetry).

    • Based on the scouting gradient, an optimized isocratic or gradient method can be developed. For instance, if the compound elutes at 12 minutes in the scouting run, a more focused gradient or an isocratic method with an appropriate mobile phase composition can be employed for faster analysis.

Causality Behind Experimental Choices:
  • C18 Column: The long alkyl chains of the C18 phase provide strong hydrophobic interactions with the aromatic ring of the analyte, ensuring good retention.[1]

  • Formic Acid: Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to a more consistent retention time and improved peak shape.

  • Acetonitrile: It is a common organic modifier in RP-HPLC with good UV transparency and low viscosity.[2]

  • Column Temperature: Maintaining a constant temperature is crucial for reproducible retention times. Elevating the temperature can also improve peak shape and reduce analysis time.[3]

Comparative Analysis of Alternative Stationary Phases

While a C18 column is an excellent starting point, alternative stationary phases can offer different selectivity, which is particularly useful for separating the target compound from structurally similar impurities.

Stationary PhasePrinciple of SeparationAdvantages for this AnalytePotential Disadvantages
C18 (Octadecylsilane) Primarily hydrophobic interactions.[2]Robust, well-understood, good retention for aromatic compounds.May have strong interactions with basic compounds if silanols are present.[4]
Phenyl-Hexyl Hydrophobic and π-π interactions.Enhanced selectivity for aromatic compounds due to π-π interactions with the phenyl rings of the stationary phase.May offer less retention for non-aromatic impurities compared to C18.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions.The fluorine atoms on the stationary phase can have specific interactions with the fluorinated analyte, offering unique selectivity for fluorinated compounds.[5][6]Retention mechanisms can be more complex to predict.
Polar-Embedded Hydrophobic interactions with an embedded polar group (e.g., amide, carbamate).Can be used with highly aqueous mobile phases without phase collapse, beneficial for more polar analytes.[4]May provide less retention for the hydrophobic backbone of the analyte.

Visualizing the HPLC Method Development Workflow

The process of developing a robust HPLC method can be visualized as a logical flow of steps, from initial setup to final optimization.

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_validate Validation & Comparison start Define Analytical Goal (Purity, Quantification) prep_sample Prepare Standard Solution (e.g., 100 µg/mL) start->prep_sample prep_mobile Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) start->prep_mobile scout Run Scouting Gradient (e.g., 10-90% B over 20 min) prep_sample->scout prep_mobile->scout analyze_scout Analyze Scout Run: - Determine Retention Time (tR) - Assess Peak Shape scout->analyze_scout optimize Optimize Method: - Adjust Gradient Slope - Or, Develop Isocratic Method analyze_scout->optimize validate Perform Method Validation: - Specificity - Linearity - Accuracy & Precision optimize->validate compare Compare with Alternative Columns (e.g., Phenyl-Hexyl, PFP) if separation is not optimal validate->compare if needed

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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